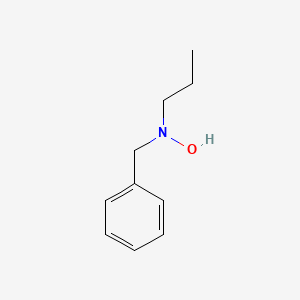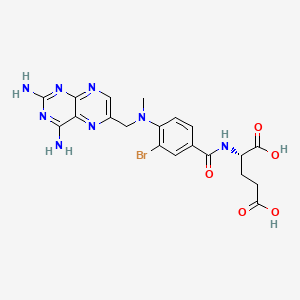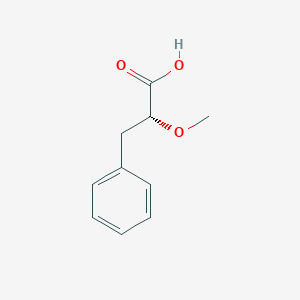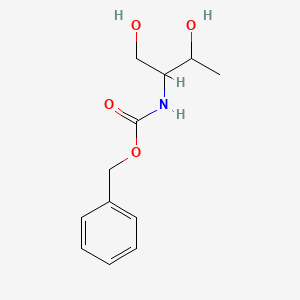![molecular formula C31H33N3O7 B12291700 12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMLD012612 es un potente inhibidor del factor de iniciación eucariótico 4A (eIF4A). Este compuesto es conocido por su capacidad para inhibir la traducción celular y exhibe citotoxicidad hacia células NIH/3T3 con un valor de IC50 de 2 nanomolar . Ha mostrado un potencial significativo en la investigación del cáncer debido a su actividad antineoplásica .
Métodos De Preparación
CMLD012612 es un amidino-rocaglato que contiene un grupo hidroxamato . La ruta sintética involucra la incorporación de estos grupos funcionales en la estructura molecular. La preparación de CMLD012612 típicamente implica múltiples pasos, incluyendo la formación del grupo amidino y el éster hidroxamato. Las condiciones de reacción exactas y los métodos de producción industrial son propietarios y a menudo involucran servicios de síntesis personalizados .
Análisis De Reacciones Químicas
CMLD012612 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales. El compuesto puede participar en:
Oxidación: El grupo hidroxamato puede ser oxidado bajo condiciones específicas.
Reducción: El grupo amidino puede ser reducido para formar diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amidino e hidroxamato.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
CMLD012612 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición del factor de iniciación eucariótico 4A.
Biología: El compuesto se utiliza para investigar el papel del factor de iniciación eucariótico 4A en la traducción celular.
Mecanismo De Acción
El principal mecanismo de acción de CMLD012612 involucra su interacción con el factor de iniciación eucariótico 4A1. El compuesto inhibe la iniciación de la traducción eucariótica modificando el comportamiento de la ARN helicasa, el factor de iniciación eucariótico 4A . Esta inhibición conduce a la supresión de la síntesis de proteínas, que es crucial para la proliferación de las células cancerosas. La sensibilidad de las células a CMLD012612 depende de la presencia del factor de iniciación eucariótico 4A1, con células que albergan alelos del factor de iniciación eucariótico 4A1 resistentes a rocaglato que muestran una sensibilidad reducida .
Comparación Con Compuestos Similares
CMLD012612 es único debido a su potente inhibición del factor de iniciación eucariótico 4A y su citotoxicidad hacia las células NIH/3T3. Compuestos similares incluyen:
CMLD012073: Un compuesto líder con efectos inhibitorios sobre la traducción celular y la citotoxicidad hacia las células NIH/3T3.
Estos compuestos comparten mecanismos de acción similares pero difieren en su potencia e interacciones moleculares específicas con el factor de iniciación eucariótico 4A .
Propiedades
Fórmula molecular |
C31H33N3O7 |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide |
InChI |
InChI=1S/C31H33N3O7/c1-18-32-30-26-23(39-5)16-22(38-4)17-24(26)41-29(30,20-12-14-21(37-3)15-13-20)25(19-10-8-7-9-11-19)27(31(30,36)33-18)28(35)34(2)40-6/h7-17,25,27,36H,1-6H3,(H,32,33) |
Clave InChI |
GEGBQVSIWBLDJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)
![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)



![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)
![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)


![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)

